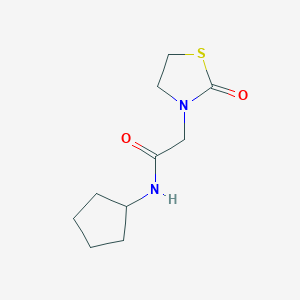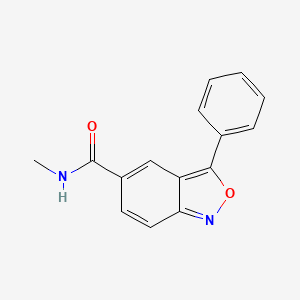
3-(morpholine-4-carbonyl)-1H-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(morpholine-4-carbonyl)-1H-quinolin-2-one, also known as MQ1, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields, including drug development, cancer therapy, and neuroscience. MQ1 is a heterocyclic compound that belongs to the class of quinoline derivatives. It has a molecular weight of 294.32 g/mol and a chemical formula of C15H14N2O3.
Mecanismo De Acción
The mechanism of action of 3-(morpholine-4-carbonyl)-1H-quinolin-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. 3-(morpholine-4-carbonyl)-1H-quinolin-2-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
3-(morpholine-4-carbonyl)-1H-quinolin-2-one has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes that are involved in the initiation of apoptosis. It has also been found to decrease the levels of reactive oxygen species (ROS) and increase the levels of glutathione, an antioxidant that protects cells from oxidative stress. In addition, 3-(morpholine-4-carbonyl)-1H-quinolin-2-one has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which could be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(morpholine-4-carbonyl)-1H-quinolin-2-one in lab experiments is its high potency and specificity. It has been shown to have a low IC50 value, indicating that it can inhibit the activity of enzymes and signaling pathways at low concentrations. In addition, 3-(morpholine-4-carbonyl)-1H-quinolin-2-one has been found to have a high selectivity for cancer cells, which could minimize the side effects associated with chemotherapy.
However, one of the limitations of using 3-(morpholine-4-carbonyl)-1H-quinolin-2-one in lab experiments is its low solubility in water, which could affect its bioavailability and pharmacokinetics. In addition, the synthesis of 3-(morpholine-4-carbonyl)-1H-quinolin-2-one is a complex and time-consuming process, which could limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on 3-(morpholine-4-carbonyl)-1H-quinolin-2-one. One area of research is the development of more efficient and cost-effective synthesis methods for 3-(morpholine-4-carbonyl)-1H-quinolin-2-one. Another area of research is the investigation of the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of 3-(morpholine-4-carbonyl)-1H-quinolin-2-one. In addition, further studies are needed to evaluate the safety and efficacy of 3-(morpholine-4-carbonyl)-1H-quinolin-2-one in animal models and human clinical trials. Finally, the potential applications of 3-(morpholine-4-carbonyl)-1H-quinolin-2-one in other fields of research, such as neuroscience and infectious diseases, should be explored.
Métodos De Síntesis
3-(morpholine-4-carbonyl)-1H-quinolin-2-one can be synthesized through a multi-step process that involves the condensation of morpholine-4-carboxylic acid with 2-aminoquinoline, followed by cyclization and subsequent acylation with acetic anhydride. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
3-(morpholine-4-carbonyl)-1H-quinolin-2-one has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as a drug candidate for the treatment of cancer. 3-(morpholine-4-carbonyl)-1H-quinolin-2-one has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been found to have anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of various diseases.
Propiedades
IUPAC Name |
3-(morpholine-4-carbonyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c17-13-11(14(18)16-5-7-19-8-6-16)9-10-3-1-2-4-12(10)15-13/h1-4,9H,5-8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAGQZVINVLNDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(morpholine-4-carbonyl)-1H-quinolin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4(3h)-Quinazolinone,3-[(4-methoxyphenyl)methyl]-](/img/structure/B7456950.png)
![N-phenyl-4-[[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]methyl]benzamide](/img/structure/B7456955.png)
![6-[[Cyclohexyl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7456963.png)

![2-[[Cycloheptyl(methyl)amino]methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7456974.png)
![5,6-Dimethyl-4-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B7456979.png)
![2,5-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B7456987.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-2-(9-oxoacridin-10-yl)acetamide](/img/structure/B7456996.png)


![(E)-3-[2-(difluoromethoxy)phenyl]-1-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-one](/img/structure/B7457019.png)